molecular formula C9H9BrN2O B14730321 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-

Cat. No.: B14730321
M. Wt: 241.08 g/mol
InChI Key: KPBNLRZEEWVZGX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, with specific substituents at the 3, 6, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyridine Ring: The pyridine ring can be constructed using a cyclization reaction involving a suitable precursor such as a β-ketoester or a β-diketone.

    Introduction of Substituents: The bromine atom, methoxy group, and methyl group can be introduced through electrophilic substitution reactions using appropriate reagents such as bromine, methanol, and methyl iodide, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the existing functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace the bromine atom or other substituents with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in suitable solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway by binding to the receptor’s active site, thereby preventing the activation of downstream signaling cascades . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the specific substituents.

    3-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methoxy and methyl groups.

    6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and methyl groups.

    4-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and methoxy groups.

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl- is unique due to the specific combination of substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the bromine atom, methoxy group, and methyl group can enhance its potential as a bioactive molecule and its utility in various applications.

Properties

IUPAC Name

3-bromo-6-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-5-3-7(13-2)12-9-8(5)6(10)4-11-9/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNLRZEEWVZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CN2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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